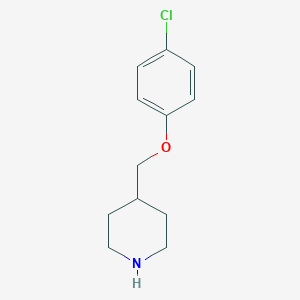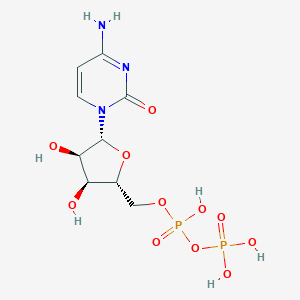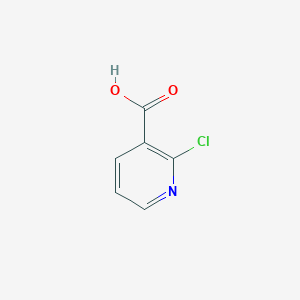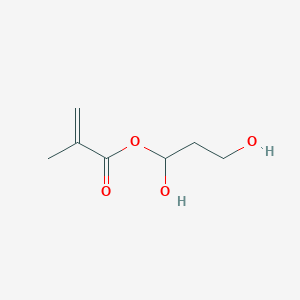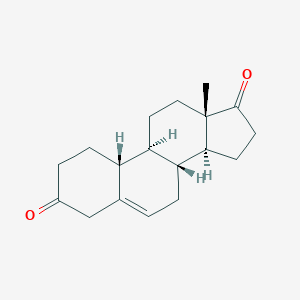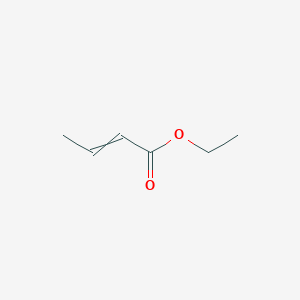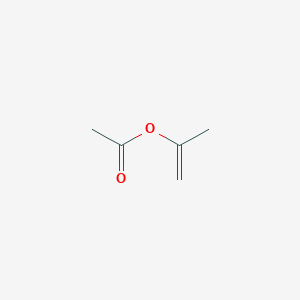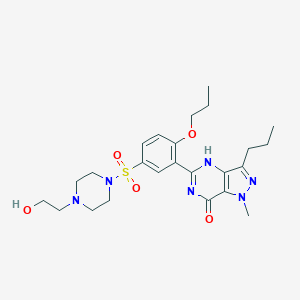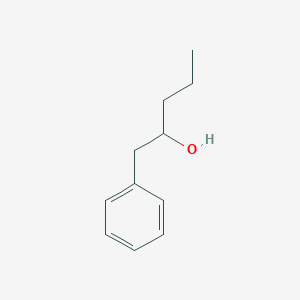![molecular formula C9H18O4 B045778 1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]- CAS No. 115859-35-3](/img/structure/B45778.png)
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is also known as CPMM and is a derivative of cyclopentanediol. CPMM has been extensively studied for its ability to act as a potential anti-cancer agent, and its synthesis method, mechanism of action, and biochemical and physiological effects have been well documented.
作用機序
The mechanism of action of CPMM involves its ability to induce apoptosis in cancer cells by activating the caspase pathway. CPMM also disrupts the cell cycle by inhibiting the activity of cyclin-dependent kinases, which are necessary for cell division. These effects ultimately lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
CPMM has been shown to have a low toxicity profile and is well tolerated in animal studies. CPMM has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
One of the advantages of CPMM is its low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of CPMM is its limited solubility in water, which may make it difficult to administer in certain applications.
将来の方向性
Future research on CPMM should focus on its potential therapeutic applications in cancer treatment and other diseases. Studies should also investigate the optimal dosing and administration of CPMM and its potential interactions with other drugs. Additionally, research should be conducted to improve the solubility and bioavailability of CPMM to enhance its therapeutic potential.
合成法
The synthesis of CPMM involves the reaction of 1,3-cyclopentadiene with formaldehyde and methanol in the presence of a catalyst. The resulting product is then treated with hydroxylamine to yield CPMM. This synthesis method has been optimized to produce high yields of CPMM with minimal impurities.
科学的研究の応用
CPMM has been extensively studied for its potential therapeutic properties in cancer treatment. Research has shown that CPMM can induce apoptosis, or programmed cell death, in cancer cells. CPMM has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. These findings suggest that CPMM has the potential to be an effective anti-cancer agent.
特性
CAS番号 |
115859-35-3 |
|---|---|
分子式 |
C9H18O4 |
分子量 |
190.24 g/mol |
IUPAC名 |
(1R,3S,4R,5S)-4-(2-hydroxyethyl)-5-(methoxymethyl)cyclopentane-1,3-diol |
InChI |
InChI=1S/C9H18O4/c1-13-5-7-6(2-3-10)8(11)4-9(7)12/h6-12H,2-5H2,1H3/t6-,7-,8+,9-/m1/s1 |
InChIキー |
CXCOWEMJOWWZHU-LURQLKTLSA-N |
異性体SMILES |
COC[C@H]1[C@@H](C[C@@H]([C@@H]1CCO)O)O |
SMILES |
COCC1C(CC(C1CCO)O)O |
正規SMILES |
COCC1C(CC(C1CCO)O)O |
同義語 |
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



